molecular formula C27H28N2O8S B11525674 ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11525674
M. Wt: 540.6 g/mol
InChI Key: BFRUDPMIOHTLAP-DEDYPNTBSA-N
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Description

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and carboxylate groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and pH adjustments to optimize yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-OXO-2-[(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H28N2O8S

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O8S/c1-7-37-26(32)21-14(2)29-25(31)20(13-16-9-11-18(33-3)24(36-6)23(16)35-5)38-27(29)28-22(21)15-8-10-17(30)19(12-15)34-4/h8-13,22,30H,7H2,1-6H3/b20-13+

InChI Key

BFRUDPMIOHTLAP-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/SC2=NC1C4=CC(=C(C=C4)O)OC)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)SC2=NC1C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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